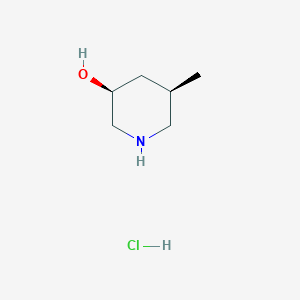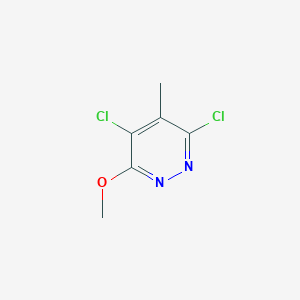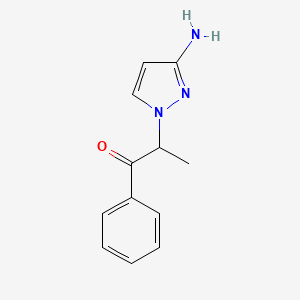
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features a pyrazole ring substituted with an amino group at the 3-position and a phenyl group attached to a propanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one typically involves the reaction of 3-aminopyrazole with phenylpropanone under specific conditions. One common method is the condensation reaction, where 3-aminopyrazole is reacted with phenylpropanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different substituted pyrazoles or phenylpropanones.
Aplicaciones Científicas De Investigación
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases like malaria and leishmaniasis.
Industry: The compound is used in the production of agrochemicals and fluorescent materials.
Mecanismo De Acción
The mechanism by which 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimalarial activity, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one is similar to other pyrazole derivatives, such as 3-(4-methyl-1H-pyrazol-1-yl)-1-phenylpropan-1-one and 2-(5-amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one. The presence of the amino group at the 3-position and the phenyl group attached to the propanone moiety contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
1240569-67-8 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-(3-aminopyrazol-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H13N3O/c1-9(15-8-7-11(13)14-15)12(16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14) |
Clave InChI |
FIWHPVVLNXKDCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)N2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
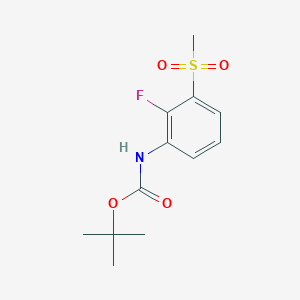
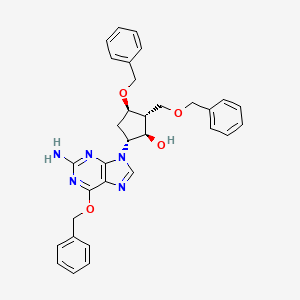
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
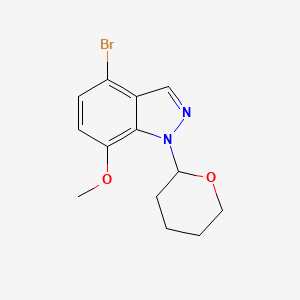
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)
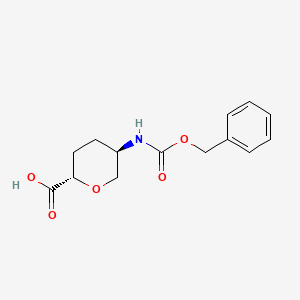

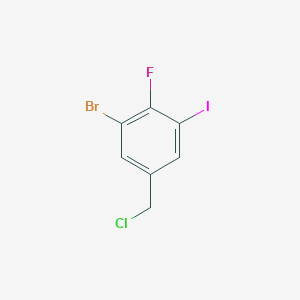
![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
